molecular formula C10H12ClNO2 B11959092 Ethyl (4-chloro-2-methylphenyl)carbamate CAS No. 6940-24-5

Ethyl (4-chloro-2-methylphenyl)carbamate

Cat. No.: B11959092
CAS No.: 6940-24-5
M. Wt: 213.66 g/mol
InChI Key: ZACXBFNSOSMHHH-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-chloro-2-methylphenyl)carbamate typically involves the reaction of 4-chloro-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloro-2-methylaniline+ethyl chloroformateethyl (4-chloro-2-methylphenyl)carbamate+HCl\text{4-chloro-2-methylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2-methylaniline+ethyl chloroformate→ethyl (4-chloro-2-methylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Ethyl (4-chloro-2-methylphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Ethyl (4-chloro-2-methylphenyl)carbamate can be compared with other carbamate compounds such as:

  • Ethyl (3-chloro-4-methylphenyl)carbamate
  • Ethyl (5-chloro-2-methylphenyl)carbamate
  • Mthis compound

Uniqueness

The unique structural features of this compound, such as the position of the chlorine and methyl groups, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and interaction with biological targets.

Properties

CAS No.

6940-24-5

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(4-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

ZACXBFNSOSMHHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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